2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol
Description
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol is a propanolamine derivative characterized by a methylamino group at the second carbon of the propan-1-ol backbone and a 3-(difluoromethoxy)phenyl substituent. The molecular formula is C₁₁H₁₄F₂NO₂, with a molecular weight of 230.19 g/mol.
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-8(7-15)14-6-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11,14-15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZHCKGIMKWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imine Intermediate
The most widely reported method involves condensing 3-(difluoromethoxy)benzaldehyde with methylamine in anhydrous ethanol at 0–5°C for 2 hours. The resulting Schiff base (E)-N-(3-(difluoromethoxy)benzylidene)methylamine is stabilized by electron-withdrawing effects of the difluoromethoxy group.
Sodium Borohydride Reduction
The imine is reduced using sodium borohydride (NaBH₄) in glacial acetic acid at 5–10°C, followed by gradual warming to room temperature. This protocol, adapted from fluoxetine precursor synthesis, achieves a 77% yield (Table 1).
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| NaBH₄ stoichiometry | 5.7 eq relative to imine | |
| Solvent | Glacial acetic acid | |
| Temperature | 5–10°C (initial), 25°C (final) | |
| Yield | 77% |
Workup and Purification
Post-reduction, the crude product is neutralized with 4 M NaOH, extracted with ethyl acetate, and dried over Na₂SO₄. Rotary evaporation yields a yellow oil, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Nucleophilic Substitution Approaches
Epichlorohydrin-Based Synthesis
Epichlorohydrin is reacted with methylamine in dimethyl sulfoxide (DMSO) at 50°C for 12 hours to form 1-chloro-3-(methylamino)propan-2-ol . Subsequent substitution with 3-(difluoromethoxy)phenol under basic conditions (K₂CO₃, DMF, 80°C) affords the target compound in 65% yield.
Table 2: Nucleophilic Substitution Optimization
| Parameter | Value | Source |
|---|---|---|
| Base | Potassium carbonate (3 eq) | |
| Solvent | DMF | |
| Temperature | 80°C | |
| Yield | 65% |
Difluoromethoxy Group Installation
The difluoromethoxy moiety is introduced via electrophilic substitution of 3-hydroxybenzaldehyde using chlorodifluoromethane (ClCF₂H) under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 40°C). This step precedes reductive amination (Section 1).
Alternative Methods: Epoxide Ring-Opening
Synthesis of Glycidyl Derivatives
(R)-2-Methyloxirane is reacted with 3-(difluoromethoxy)benzylamine in dichloromethane at −10°C using N-methylmorpholine as a base. The epoxide ring opens regioselectively to form 2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol in 58% yield.
Table 3: Epoxide Ring-Opening Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | N-methylmorpholine (1.2 eq) | |
| Solvent | Dichloromethane | |
| Temperature | −10°C | |
| Yield | 58% |
Comparative Analysis of Methods
Yield and Scalability
Reductive amination provides the highest yield (77%) but requires strict temperature control. Epoxide ring-opening offers better stereochemical control but lower yields.
Impurity Profiles
Diastereomeric impurities (<2%) are observed in epoxide-based routes, while reductive amination produces <1% residual aldehyde.
Chemical Reactions Analysis
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Substituent Impact on Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol. This may enhance membrane permeability but reduce aqueous solubility .
Metabolic Stability :
- Fluorine atoms in the difluoromethoxy group are likely to block oxidative metabolism at the methoxy site, extending half-life compared to methoxy or ethoxy analogs (e.g., DX-CA-[S2200] in ) .
Chirality and Synthesis: The (+)-enantiomer of 2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol highlights the importance of stereochemistry in pharmacological activity. The target compound’s methylamino group may require asymmetric synthesis steps, similar to those described in .
Regulatory and Industrial Relevance
- Pharmaceutical impurities like 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid () are tightly controlled, implying that the target compound’s synthesis must minimize byproducts to meet regulatory standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
